2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide
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Overview
Description
2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H7FINO2S and a molecular weight of 315.10 g/mol . This compound is characterized by the presence of fluorine, iodine, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide involves several steps. One common method includes the iodination of 2-fluoro-N-methylbenzene-1-sulfonamide using iodine and a suitable oxidizing agent . The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Scientific Research Applications
2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in biochemical research .
Comparison with Similar Compounds
2-Fluoro-4-iodo-N-methylbenzene-1-sulfonamide can be compared with similar compounds such as:
1-Fluoro-2-iodo-4-methylbenzene: This compound lacks the sulfonamide group, making it less versatile in biological applications.
2-Fluoro-1-iodo-4-methylbenzene: Similar in structure but without the sulfonamide group, it is primarily used in organic synthesis.
The uniqueness of this compound lies in its combination of fluorine, iodine, and sulfonamide groups, which provide a diverse range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H7FINO2S |
---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
2-fluoro-4-iodo-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7FINO2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,1H3 |
InChI Key |
RRSDEKCXLLUOHX-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)I)F |
Origin of Product |
United States |
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